molecular formula C8H8N2O3 B1276981 2-(carbamoylamino)benzoic Acid CAS No. 610-68-4

2-(carbamoylamino)benzoic Acid

Cat. No.: B1276981
CAS No.: 610-68-4
M. Wt: 180.16 g/mol
InChI Key: WIVRIZOJCNHCPS-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-(Carbamoylamino)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbamoylases, which are enzymes that hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, yielding the corresponding enantiomerically pure amino acid, ammonia, and carbon dioxide . This interaction is essential for the production of optically pure amino acids, which are vital in various biochemical processes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and metabolite levels within the cell . Additionally, it can impact the expression of genes related to these pathways, leading to changes in cellular function and overall metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor for certain enzymes, such as carbamoylases, by binding to their active sites and preventing substrate binding . This inhibition can lead to a decrease in the production of specific metabolites, thereby affecting various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on metabolic processes and enzyme activity. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbamoylases, which play a role in the hydrolysis of N-carbamoyl-amino acids . This interaction is essential for the production of enantiomerically pure amino acids, which are important intermediates in various metabolic processes. Additionally, the compound can affect the levels of other metabolites by modulating enzyme activity and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications . This subcellular localization is important for understanding the precise biochemical roles of this compound and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(carbamoylamino)benzoic Acid typically involves the reaction of anthranilic acid with urea under acidic conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with water to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(carbamoylamino)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(carbamoylamino)benzoic Acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Para-aminobenzoic Acid (PABA): Similar in structure but with the amino group in the para position.

    Anthranilic Acid: The parent compound with a carboxyl group instead of the carbamoylamino group.

    Benzoic Acid Derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness: 2-(carbamoylamino)benzoic Acid is unique due to the presence of both carbamoylamino and carboxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-(carbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVRIZOJCNHCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415531
Record name 2-(carbamoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-68-4
Record name 2-(carbamoylamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

prakt. Chem., [2], 30 (1884), 467 et seq., and J. org. Chem., 13 (1948), 347 et seq. and 24 (1959), 1,214 et seq. disclose that isatoic anhydride reacts with aqueous ammonia to give anthranilamide and o-ureidobenzoic acid. The reaction of 5,7-dichloroisatoic anhydride with ammonia gives 6,8-dichlorobenzoyleneurea (J. org. Chem., 3 (1938), 414 et seq., and 12 (1947), 743 et seq.), whilst other chlorine-substituted isatoic anhydrides give only moderate yields of chlorinated anthranilamides (J. Org. Chem., 26 (1961), 613 et seq.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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